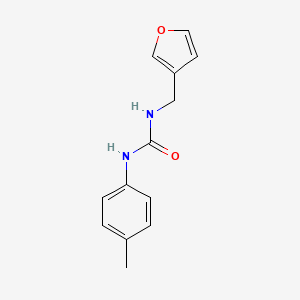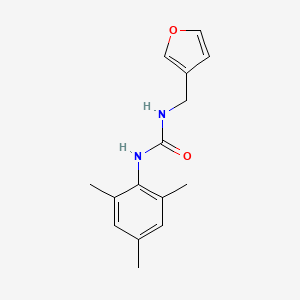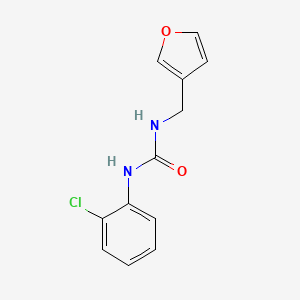
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea, also known as FMU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMU is a urea derivative that has been synthesized for use in various biochemical and physiological experiments.
作用机制
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea acts as a competitive inhibitor of PKC isoforms, binding to the ATP-binding site and preventing phosphorylation of target proteins. This results in downstream effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation and migration, induction of apoptosis, and regulation of gene expression. These effects are thought to be mediated through the inhibition of PKC isoforms.
实验室实验的优点和局限性
One major advantage of 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea is its selectivity for certain PKC isoforms, allowing for targeted inhibition of specific signaling pathways. However, 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has also been shown to have off-target effects on other kinases, which can complicate interpretation of experimental results. Additionally, 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea research, including the development of more selective PKC inhibitors based on the 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea scaffold, the exploration of 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea's effects on other cellular signaling pathways, and the investigation of 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea's potential as a therapeutic agent in disease states characterized by dysregulated PKC signaling. Additionally, further studies are needed to fully understand the off-target effects of 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea and to develop strategies to minimize these effects in experimental settings.
In conclusion, 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea is a promising compound with potential applications in scientific research. Its selectivity for certain PKC isoforms makes it a valuable tool in the study of cellular signaling pathways and physiological processes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations in experimental settings.
合成方法
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea can be synthesized through a multi-step process that involves the reaction of furan-3-carboxaldehyde with 4-methylphenyl isocyanate, followed by reduction with sodium borohydride. The resulting product is purified through column chromatography to yield 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea as a white crystalline solid.
科学研究应用
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has been used in various scientific research applications, including the study of protein kinase C (PKC) isoforms. PKC is a family of enzymes that play a key role in cellular signaling pathways, and 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has been shown to selectively inhibit certain isoforms of PKC. This makes 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea a valuable tool in the study of PKC function and regulation.
属性
IUPAC Name |
1-(furan-3-ylmethyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-2-4-12(5-3-10)15-13(16)14-8-11-6-7-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKUHBYNLFKCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)

![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)
![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)




![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)